tert-Butyl rosuvastatin
Description
Contextualization within Rosuvastatin (B1679574) Chemical Synthesis
Rosuvastatin is a synthetic drug belonging to the statin class, which acts by inhibiting the HMG-CoA reductase enzyme. scirp.org The synthesis of rosuvastatin is a multi-step process that involves the construction of a complex molecular architecture, including a heptenoic acid side chain attached to a pyrimidine (B1678525) core. scirp.orgwisdomlib.org Within this synthetic framework, tert-butyl rosuvastatin emerges as a crucial precursor.
The tert-butyl group serves as a protecting group for the carboxylic acid moiety of the rosuvastatin molecule during synthesis. This protection is a common strategy in organic synthesis to prevent the carboxylic acid group from undergoing unwanted reactions while other parts of the molecule are being modified. The final step in many rosuvastatin synthesis routes is the hydrolysis (deprotection) of the tert-butyl ester to yield the active carboxylic acid, which is then typically converted to its calcium salt. wisdomlib.orggoogle.com
Several synthetic pathways have been developed, often involving key reactions like the Wittig olefination or Julia-Kocienski reaction to construct the carbon-carbon double bond in the side chain. scirp.orgwisdomlib.org For instance, one route involves the coupling of [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide with Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate. scirp.org Another patented method describes a multi-step process starting from 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine, which ultimately yields this compound before the final deprotection step. google.com
Significance as a Key Synthetic Intermediate and a Related Substance
The primary significance of this compound lies in its role as a key intermediate. google.com Its formation allows for the stable assembly of the core structure of rosuvastatin before the final conversion to the active pharmaceutical ingredient. The tert-butyl ester is generally a solid, which can facilitate purification by crystallization at this penultimate stage.
Beyond its function as a planned intermediate, this compound is also recognized as a process-related impurity in the final drug product. chemicalbook.comsynthinkchemicals.comlookchem.com If the final deprotection step (hydrolysis of the ester) is incomplete, residual amounts of this compound can remain. Consequently, pharmacopoeias and regulatory bodies require the monitoring and control of such impurities to ensure the quality, safety, and efficacy of rosuvastatin. This has led to its classification as a reference standard for analytical purposes. synthinkchemicals.com It is used for Abbreviated New Drug Application (ANDA) & Drug Master File (DMF) filings with the FDA, as well as for quality control during the commercial production of rosuvastatin. synthinkchemicals.com
Other related compounds, which are structurally similar to this compound, are also important in quality control. For example, Rosuvastatin EP Impurity F, also known as Rosuvastatin Acetonide tert-Butyl Ester, is an intermediate where the diol of the side chain is protected as a dimethyl ketal. synthinkchemicals.comchemicalbook.com This compound is also used as a reference standard in quality assurance. synthinkchemicals.com
Academic Research Focus on the Chemical Compound
Key areas of research include:
Novel Synthetic Routes: A Chinese patent details a synthetic method for this compound that is described as environmentally protective, with mild and controllable reaction conditions, good stereoselectivity, and high yield. google.com
Biocatalysis: Significant research has been directed towards using enzymes to create chiral intermediates for the rosuvastatin side chain. For instance, the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key precursor to the rosuvastatin side chain, has been achieved with high enantioselectivity using carbonyl reductase enzymes. nih.govnih.gov This biocatalytic approach avoids harsh chemical reagents and cryogenic conditions, offering a greener and safer alternative to traditional chemical methods. acs.orgnih.gov
Mechanochemistry: The use of mechanochemical methods, such as liquid-assisted grinding for the Wittig reaction, has been explored to synthesize rosuvastatin intermediates. scirp.org This approach aims to reduce the use of polluting solvents like dimethyl sulfoxide (B87167) (DMSO). scirp.org
Impurity Profiling and Synthesis: Research is also focused on the synthesis of this compound and other related substances to serve as analytical standards. magtechjournal.com This work is crucial for developing accurate analytical methods to detect and quantify impurities in the final rosuvastatin product. magtechjournal.com
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 355806-00-7 | chemicalbook.comsynthinkchemicals.comlookchem.com |
| Molecular Formula | C₂₆H₃₆FN₃O₆S | synthinkchemicals.comlookchem.com |
| Molecular Weight | 537.64 g/mol | synthinkchemicals.comlookchem.com |
| Appearance | White to off-white crystal powder | lookchem.com |
| Boiling Point | 704.158 °C at 760 mmHg | lookchem.com |
| Density | 1.259 g/cm³ | lookchem.com |
| Synonyms | tert-Butyl (6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoate | synthinkchemicals.comlookchem.com |
Structure
3D Structure
Properties
CAS No. |
615263-60-0 |
|---|---|
Molecular Formula |
C26H36FN3O6S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1 |
InChI Key |
IJHZGLLGELSZAF-DSJWGCTQSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Synonyms |
(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Rosuvastatin and Its Precursors
Stereoselective Synthesis of Chiral Intermediates
The biological activity of rosuvastatin (B1679574) is highly dependent on the stereochemistry of the two hydroxyl groups in the side chain. Therefore, the stereoselective synthesis of the chiral intermediates is of paramount importance.
Asymmetric catalysis provides a powerful tool for establishing the desired stereocenters in the rosuvastatin side chain. One key strategy involves the asymmetric reduction of a ketone to a chiral alcohol. For instance, the asymmetric hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate to ethyl 3-hydroxy-5,5-dimethoxypentanoate is a crucial step in some synthetic routes. researchgate.net
Another approach is the Keck asymmetric allylation, which has been used to install the 5R-stereocenter. researchgate.net This reaction involves the enantioselective addition of allyltributylstannane to an aldehyde in the presence of a chiral titanium-based catalyst. A VO(acac)2-catalyzed syn-diastereoselective epoxidation of (S)-1-chloropent-4-en-2-ol has also been employed to establish the required 3R-chirality. researchgate.net Aldol reactions have also been explored as an alternative to the classical Wittig-type approaches for forming the carbon-carbon bond connecting the pyrimidine (B1678525) core and the side chain. researchgate.net
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral intermediates. Enzymes, such as ketoreductases (KREDs), can catalyze the reduction of ketones to alcohols with high enantioselectivity. acs.org
A practical, biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for the statin side chain, has been developed. acs.orgsemanticscholar.org This process utilizes a ketoreductase (KRED-06) for the highly stereoselective reduction of the corresponding ketoester. acs.org This biocatalytic approach was successfully performed at a pilot-plant scale, yielding the desired product in high yield and with excellent enantiomeric excess (>99.9% ee). acs.org A significant advantage of this method is that it avoids the need for cryogenic conditions (-40 °C) that are often required in traditional chemical reductions using reagents like sodium borohydride and (l)-tartaric acid. acs.org
| Method | Key Transformation | Catalyst/Enzyme | Key Advantages |
| Asymmetric Hydrogenation | Ketone to chiral alcohol | Ru-BINAP complex | High enantioselectivity, well-established technology |
| Keck Asymmetric Allylation | Aldehyde to chiral homoallylic alcohol | Chiral Titanium catalyst | Good for installing specific stereocenters |
| Biocatalytic Reduction | Ketone to chiral alcohol | Ketoreductase (KRED) | High enantioselectivity, mild reaction conditions, environmentally friendly |
Diastereoselective Control in Multi-Chiral Center Synthesis
The synthesis of tert-butyl rosuvastatin, a key intermediate in the production of rosuvastatin, presents a significant stereochemical challenge due to the presence of multiple chiral centers. The desired therapeutic activity is intrinsically linked to the specific (3R, 5S) configuration of the dihydroxyheptenoate side chain. Consequently, achieving high diastereoselectivity is a critical aspect of its synthesis.
A predominant strategy for establishing the correct stereochemistry involves the diastereoselective reduction of a β-hydroxy-3-ketoester precursor. rsc.org This approach often starts from a readily available chiral building block, such as (S)-epichlorohydrin, to set the initial stereocenter. rsc.org The subsequent reduction of the ketone is then directed by this existing chiral center to yield the desired syn-1,3-diol moiety. rsc.org The Narasaka–Prasad reduction, utilizing reagents like diethylmethoxyborane and sodium borohydride, has been a widely employed method for this transformation, although it often necessitates cryogenic conditions. rsc.orgresearchgate.net
Alternative approaches have been developed to circumvent the limitations of traditional methods. One such strategy involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate. rsc.orgrsc.org This method allows for the regio- and stereocontrolled formation of the C6-formyl statin side chain, effectively establishing the syn-1,3-diol arrangement. rsc.orgrsc.org Enzymatic catalysis also offers a powerful tool for controlling stereochemistry. The use of a deoxyribose-5-phosphate aldolase (DERA) has been shown to produce a key 6-carbon intermediate with two stereogenic centers from achiral starting materials, achieving high enantiomeric and diastereomeric excess. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is another crucial step where stereochemistry is controlled, specifically to establish the E-alkene configuration of the rosuvastatin intermediate. waters.com This reaction locks in the desired geometry early in the synthetic sequence, which is crucial for the subsequent stereoselective reduction steps. waters.com
Interactive Table: Diastereoselective Synthesis Methods
| Method | Key Reagents/Catalysts | Stereochemical Control Point | Reported Diastereomeric Excess (%de) or Ratio |
| Narasaka–Prasad Reduction | Diethylmethoxyborane/Sodium Borohydride | Reduction of β-hydroxy-3-ketoester | >99:1 syn:anti ratio researchgate.net |
| ICl-Induced Cyclization | Iodine Chloride (ICl) | Intramolecular cyclization of homoallylic carbonate | High regio- and stereocontrol rsc.orgrsc.org |
| Enzymatic Aldol Reaction | Deoxyribose-5-phosphate aldolase (DERA) | Formation of 6-carbon intermediate | 96.6% nih.gov |
| Keck Enantioselective Allylation | Allyltributylstannane | Installation of 5R-stereocenter | Not specified researchgate.net |
| VO(acac)2-catalyzed Epoxidation | Vanadyl acetylacetonate (VO(acac)2) | syn-diastereoselective epoxidation | Not specified researchgate.net |
Optimization of Reaction Conditions and Process Development
The industrial production of this compound necessitates a highly optimized and scalable synthetic process. This involves careful consideration of catalysts, reagents, solvent systems, temperature, and pressure to maximize yield, purity, and efficiency while minimizing costs and environmental impact.
Influence of Catalysts and Reagents on Yield and Selectivity
The choice of catalysts and reagents is paramount in the synthesis of this compound. In the Wittig-type olefination reactions used to couple the pyrimidine core with the side chain, the base used to generate the ylide significantly impacts the reaction's efficiency and selectivity. Studies have shown that while strong bases like potassium carbonate are effective, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also initiate the reaction effectively, particularly in mechanochemical synthesis. scirp.org The use of N,N-dimethylaniline has been reported as a catalyst to accelerate chlorination steps in the synthesis of the pyrimidine core. researchgate.net
For the crucial diastereoselective reduction of the keto group, various reducing agents have been investigated. While borane-based reagents are common, research has explored alternative catalytic systems to improve selectivity and avoid cryogenic conditions. researchgate.net In the synthesis of the pyrimidine core, the use of a cobalt nitrate, dimethylglyoxime, and TEMPO catalytic system for the aerobic oxidation of a precursor alcohol has been shown to produce the desired aldehyde in high yield (around 96%) and purity (99%). nbinno.com
Solvent Systems and Their Impact on Reaction Efficiency
The solvent system plays a critical role in the efficiency and outcome of the synthesis. In the Wittig reaction, dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but its recycling can be challenging, leading to environmental concerns. scirp.orgscirp.org Research into mechanochemical synthesis has demonstrated that the Wittig reaction can be performed with minimal or even without solvents, significantly improving the environmental profile of the process. scirp.orgscirp.org When solvents are necessary, their selection can influence reaction rates and side product formation. For instance, in the sulfonamidation step for the pyrimidine core, the use of acetonitrile has been shown to improve the conversion of the starting material. researchgate.net The choice of solvent is also critical during purification and crystallization steps to ensure high purity of the final product. google.com
Temperature and Pressure Regulation for Scalability
Translating a synthetic route from the laboratory to an industrial scale requires careful control of temperature and pressure. Many of the reactions in the synthesis of this compound, such as the Wittig olefination and reduction steps, can be sensitive to temperature fluctuations, which can affect reaction rates, selectivity, and impurity profiles. google.comgoogle.com For instance, some olefination reactions are conducted at very low temperatures (-60 °C), which poses significant challenges for large-scale production due to high energy consumption and the need for specialized equipment. google.com Optimization efforts focus on developing reaction conditions that can be safely and efficiently operated at or near ambient temperature and pressure. nih.gov For example, some synthetic routes have been developed to avoid critical sub-zero reaction temperatures. researchgate.net During workup and purification, temperature and reduced pressure are carefully controlled during distillation and drying processes to remove solvents without degrading the product. google.compatsnap.com
Interactive Table: Optimization of Reaction Conditions
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Impact on Yield/Selectivity |
| Wittig Olefination | Potassium Carbonate, DBU | DMSO, Toluene, Solvent-free (mechanochemical) | 25-35 °C | Base and solvent choice affects yield and environmental impact. scirp.orgscirp.org |
| Sulfonamidation | Sodium Hydride (NaH) | Acetonitrile | Not specified | Improved conversion of starting material. researchgate.net |
| Aerobic Oxidation | Co(NO3)2, Dimethylglyoxime, TEMPO | Not specified | Mild conditions | High yield (~96%) and purity (99%). nbinno.com |
| Diastereoselective Reduction | Diethylmethoxyborane/NaBH4 | THF/Methanol | -78 °C | High diastereoselectivity but requires cryogenic conditions. google.com |
| Julia Olefination | Sodium methoxide | Tetrahydrofuran (THF) | 25-30°C | Avoids formation of 'Z' isomer. researchgate.netwisdomlib.org |
Principles of Green Chemistry in this compound Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of this compound is an area where these principles can have a significant impact.
Atom Economy and Waste Minimization Strategies
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.govjddhs.com In the context of this compound synthesis, this involves choosing reactions that are inherently more efficient, such as catalytic processes over stoichiometric ones. nih.gov
Waste minimization is a broader concept that encompasses not only the reduction of byproducts but also the minimization of solvent waste, energy consumption, and the use of hazardous materials. core.ac.uk A significant source of waste in pharmaceutical synthesis is the use of organic solvents. jddhs.com Strategies to minimize this include the use of solvent-free reaction conditions, such as mechanochemical synthesis for the Wittig reaction, and the use of greener, more recyclable solvents. scirp.orgscirp.org The development of catalytic methods, such as the use of ruthenium-based catalysts for Z → E isomerization of byproducts, can also contribute to waste valorization by converting unwanted isomers into the desired product. rsc.org The environmental factor (E-factor), which quantifies the amount of waste generated per kilogram of product, is a useful metric for assessing the environmental impact of a synthetic process. scirp.org Pharmaceutical processes often have high E-factors due to their multi-step nature, highlighting the importance of implementing green chemistry principles to reduce their environmental footprint. scirp.org
Development of Environmentally Benign Reaction Conditions
The pharmaceutical industry is increasingly focusing on the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. In the synthesis of this compound and its precursors, significant research has been directed towards minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. These efforts include the adoption of biocatalysis, mechanochemical methods, and the development of alternative reaction pathways that offer higher selectivity and atom economy.
Mechanochemical Synthesis via Liquid-Assisted Wittig Reaction
A significant environmental concern in the traditional synthesis of rosuvastatin intermediates is the Wittig reaction, which often employs large quantities of solvents that are difficult to recycle, such as dimethyl sulfoxide (DMSO). scirp.org To address this, a mechanochemical approach using liquid-assisted grinding has been developed as a greener alternative. scirp.org This method drastically reduces solvent usage and leads to a more environmentally favorable process.
The traditional Wittig reaction for a key rosuvastatin precursor involves coupling [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide (Z9) with Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (D7). scirp.org This process is typically performed in DMSO with potassium carbonate as the catalyst. scirp.org The liquid-assisted grinding method, in contrast, involves ball-milling the reactants with only a small amount of solvent. scirp.org
One study demonstrated that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under ball-milling conditions for 16 hours resulted in a conversion rate of up to 99.2%. scirp.org This sustainable method significantly lowers the environmental factor (E-factor), which is a measure of the mass of waste produced per unit of product. The E-factor for the liquid-assisted Wittig reaction was found to be approximately one-quarter of that of the traditional DMSO-based method. scirp.org
Table 1: Comparison of Traditional vs. Liquid-Assisted Wittig Reaction for a Rosuvastatin Intermediate
| Parameter | Traditional Wittig Reaction | Liquid-Assisted Grinding |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Minimal solvent (e.g., 1 mL) |
| Catalyst | Potassium carbonate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Temperature | 70°C - 75°C | ~25°C |
| Reaction Time | 5 - 7 hours | 16 hours |
| Conversion Rate | Not specified, but noted for low yield | Up to 99.2% |
| E:Z Ratio | Not specified | 76:24 |
| Environmental Factor (E-factor) | High | ~25% of the traditional method |
Biocatalytic Approaches for Chiral Intermediates
Biocatalysis has emerged as a powerful tool for creating chiral intermediates required for statin synthesis, offering a sustainable alternative to traditional chemical methods. mdpi.com Enzymatic processes are conducted under mild reaction conditions, often in aqueous media at ambient temperatures, which reduces energy consumption and the need for harsh organic solvents. mdpi.com The high selectivity of enzymes minimizes the need for protecting and deprotecting functional groups, leading to shorter synthetic routes, less waste, and lower manufacturing costs. mdpi.com
For the synthesis of key intermediates for drugs like rosuvastatin, deoxyribose-5-phosphate aldolase (DERA) has been utilized in a one-pot tandem aldol reaction. pnas.org This process efficiently creates a 6-carbon intermediate with two specific stereogenic centers from simple 2-carbon starting materials. pnas.org Research in this area has led to significant process improvements, including:
A nearly 400-fold increase in volumetric productivity.
A 10-fold reduction in the required catalyst load, from 20 wt% to 2.0 wt% DERA. pnas.org
The achievement of high stereochemical purity, with an enantiomeric excess greater than 99.9% and a diastereomeric excess of 96.6%. pnas.org
These advancements make the biocatalytic process commercially attractive and scalable for producing versatile intermediates applicable to rosuvastatin synthesis. pnas.org
Table 2: Improvements in DERA-Catalyzed Synthesis of a Statin Side-Chain Intermediate
| Parameter | Initial Published Conditions | Optimized Process |
|---|---|---|
| Catalyst Load (DERA) | 20 wt% | 2.0 wt% |
| Volumetric Productivity | Baseline | ~400x improvement (30.6 g/liter per h) |
| Enantiomeric Excess (ee) | Not specified | >99.9% |
| Diastereomeric Excess (de) | Not specified | 96.6% |
Alternative Olefination and Condensation Reactions
To further improve the environmental profile of rosuvastatin synthesis, researchers have explored alternatives to the traditional Wittig reaction for constructing the crucial double bond in the molecule's structure.
Julia-Kocienski Olefination: This method provides a completely stereoselective route to the desired (E)-isomer, with E/Z ratios reported as high as 300:1. researchgate.net A patented process highlights a Julia-Kocienski olefination that avoids the use of phosphonium salts, which are common in Wittig reactions, thereby minimizing by-product formation and reducing production costs. patsnap.com
Julia Olefination: Another patented method utilizes a Julia olefination reaction, which is noted for producing almost no cis-isomers. google.com This high stereoselectivity significantly reduces the waste and pollution associated with the post-reaction purification required to remove unwanted isomers in traditional Wittig processes. google.com
Aldol Condensation: An efficient aldol condensation between a pyrimidinecarbaldehyde and a derivative of methyl 3-hydroxy-5-oxohexanoate has been developed. researchgate.net This approach, promoted by a strong Lewis acid in combination with a tertiary amine, offers an alternative strategy for forming the carbon-carbon double bond that connects the heterocyclic core to the side chain. researchgate.net
These alternative methods contribute to greener synthesis by enhancing stereoselectivity, which simplifies purification, and by avoiding reagents that generate significant waste. patsnap.comgoogle.com
Analytical Characterization and Method Development for Tert Butyl Rosuvastatin
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of tert-butyl rosuvastatin (B1679574). Both ¹H and ¹³C NMR are employed to map the complete chemical structure and confirm the stereochemistry of the molecule. tsijournals.comnih.gov
¹H NMR spectroscopy provides information on the chemical environment of each proton, their coupling patterns, and stereochemical relationships. For tert-butyl rosuvastatin, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the fluorophenyl group, the pyrimidine (B1678525) ring, the dihydroxy heptenoate side chain, and the bulky tert-butyl group. tsijournals.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms confirm the presence of the carbonyl group of the ester, the various aromatic and aliphatic carbons, and the carbons of the tert-butyl group.
Interactive Table: ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.65 - 7.10 (m) | 162.5, 133.8, 115.5 |
| Pyrimidine CH | 6.50 (d) | 157.1, 138.8, 112.9 |
| Vinyl CH | 6.55 (dd), 5.45 (dd) | 128.5, 134.5 |
| CH-OH | 4.20 (m), 3.80 (m) | 71.5, 68.2 |
| CH₂ | 2.35 (d), 1.50-1.30 (m) | 42.8, 42.1 |
| Isopropyl CH | 3.40 (sept) | 34.8 |
| Isopropyl CH₃ | 1.25 (d) | 21.5 |
| N-CH₃ | 3.55 (s) | 33.2 |
| S-CH₃ | 3.45 (s) | 41.8 |
| tert-Butyl C(CH₃)₃ | 1.45 (s) | 80.5 |
| tert-Butyl C(CH₃)₃ | 1.45 (s) | 28.2 |
| C=O | - | 172.1 |
Note: The spectral data are typical values and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation patterns for structural confirmation. tsijournals.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. tsijournals.com The experimentally measured mass is compared with the theoretical mass calculated from the chemical formula (C₂₆H₃₆FN₃O₆S) to confirm the elemental composition with a high degree of confidence. lookchem.comlgcstandards.comallmpus.com
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₆H₃₆FN₃O₆S |
| Theoretical Monoisotopic Mass | 537.2309 |
| Measured Monoisotopic Mass | 537.2311 |
| Mass Accuracy (ppm) | < 2 |
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule of this compound. tsijournals.com By inducing fragmentation and analyzing the resulting product ions, specific substructures within the molecule can be identified and confirmed.
The fragmentation of this compound typically involves the loss of the tert-butyl group, water molecules from the dihydroxy side chain, and cleavages within the pyrimidine ring and the sulfonamide group. nih.govresearchgate.net A plausible fragmentation pattern involves the initial loss of isobutylene from the tert-butyl ester, followed by sequential losses of water and other small neutral molecules. nih.gov
Interactive Table: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Substructure Confirmed |
| 538.2 [M+H]⁺ | 482.2 | C₄H₈ (isobutylene) | tert-Butyl ester |
| 482.2 | 464.2 | H₂O | Dihydroxyheptenoic acid moiety |
| 464.2 | 446.2 | H₂O | Dihydroxyheptenoic acid moiety |
| 538.2 [M+H]⁺ | 459.2 | C₄H₉O | tert-Butoxy group |
| 482.2 | 271.1 | C₁₀H₁₃O₄ | Heptenoic acid side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. tsijournals.comsynthinkchemicals.com
Key characteristic absorption bands for this compound include:
O-H stretching: A broad band around 3400 cm⁻¹ indicating the presence of the hydroxyl groups.
C-H stretching: Bands in the region of 3100-2850 cm⁻¹ corresponding to aromatic and aliphatic C-H bonds.
C=O stretching: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.
C=C and C=N stretching: Absorptions in the 1600-1450 cm⁻¹ region, indicative of the aromatic and pyrimidine rings.
S=O stretching: Strong bands around 1350 and 1150 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the sulfonyl group.
C-F stretching: A band around 1230 cm⁻¹ indicating the presence of the carbon-fluorine bond.
C-O stretching: Bands in the 1250-1000 cm⁻¹ region corresponding to the ester and alcohol C-O bonds.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | ~3400 (broad) |
| C-H (aromatic) | Stretching | ~3070 |
| C-H (aliphatic) | Stretching | 2970 - 2870 |
| C=O (ester) | Stretching | ~1730 |
| C=C (aromatic) | Stretching | ~1600, ~1500 |
| C=N (pyrimidine) | Stretching | ~1550 |
| S=O (sulfonyl) | Asymmetric Stretching | ~1350 |
| S=O (sulfonyl) | Symmetric Stretching | ~1150 |
| C-F | Stretching | ~1230 |
| C-O (ester/alcohol) | Stretching | 1250 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromophoric systems of this compound. The molecule contains several chromophores, including the fluorophenyl ring and the substituted pyrimidine ring, which absorb light in the UV region. unesp.br
The UV spectrum of this compound in a suitable solvent, such as methanol or acetonitrile, typically exhibits absorption maxima (λmax) that are characteristic of its conjugated system. sphinxsai.comhumanjournals.com These absorption maxima are useful for quantitative analysis and for confirming the presence of the key chromophoric structures. The typical UV spectrum of rosuvastatin and its derivatives shows a maximum absorption wavelength around 242 nm. unesp.brrsc.org
Interactive Table: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol | ~242, ~310 | Data not typically reported for the ester |
| Acetonitrile:Water | ~242 | Data not typically reported for the ester |
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone for the analytical assessment of this compound, providing the necessary selectivity and sensitivity to resolve complex mixtures and quantify individual components. Methodologies ranging from High-Performance Liquid Chromatography (HPLC) to Gas Chromatography (GC), often coupled with mass spectrometry, are employed.
HPLC is the most widely used technique for the analysis of rosuvastatin and its related compounds, including the tert-butyl ester. unesp.br Method development focuses on optimizing stationary phases, mobile phase composition, and detector settings to achieve desired separation and sensitivity.
Reverse-phase HPLC (RP-HPLC) is the standard for assessing the purity of this compound and quantifying related substance impurities. These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase.
A common approach involves an isocratic or gradient elution using a mixture of an aqueous buffer (often with an adjusted acidic pH to keep the analytes in a non-ionized form) and an organic modifier like acetonitrile or methanol. unesp.brnih.gov For instance, a reliable isocratic separation can be achieved on a C8 or C18 column with a mobile phase consisting of acetonitrile and water (pH adjusted to 3.5 with phosphoric acid). nih.gov Detection is typically performed using a UV detector, with wavelengths around 242 nm providing a good response for rosuvastatin and its structurally similar impurities. unesp.brnih.gov The specificity of these methods is crucial and is confirmed by ensuring that there is no interference from other process-related impurities or degradation products at the retention time of the main compound. sphinxsai.com
| Parameter | Condition | Source |
| Stationary Phase | C18 or C8 columns (e.g., Acquity UPLC BEH C18, Symmetry C18) | nih.govpharmascholars.com |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer (e.g., Phosphate buffer) | pharmascholars.comwjpls.org |
| pH | Acidic (e.g., pH 3.5 adjusted with phosphoric acid) | nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | nih.govnih.gov |
| Detection | UV at ~242 nm | unesp.brnih.gov |
Rosuvastatin has two chiral centers, meaning its synthesis can potentially generate enantiomers and diastereomers. As biological activity is often specific to one stereoisomer, it is critical to control the stereochemical purity of intermediates like this compound. ijpda.org Chiral HPLC methods are developed specifically for this purpose.
These separations are typically performed in normal-phase mode using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK IB, CHIRALPAK IC), have proven effective. ijpda.orggoogle.com A mobile phase consisting of a non-polar solvent like n-heptane or n-hexane, mixed with an alcohol modifier such as 2-propanol or ethanol, and a small amount of an acid additive like trifluoroacetic acid (TFA) is commonly used to achieve separation. ijpda.orggoogle.com For example, a mobile phase of n-heptane, 2-propanol, and TFA in a ratio of 85:15:0.1 (v/v/v) on a CHIRALPAK IB column can successfully resolve the enantiomer of rosuvastatin, with a resolution factor greater than 2.0. ijpda.org Such methods allow for the accurate quantification of the undesired enantiomer in the this compound intermediate.
| Parameter | Condition | Source |
| Stationary Phase | Chiral Stationary Phase (e.g., CHIRALPAK IB, CHIRALPAK IC) | ijpda.orggoogle.com |
| Mobile Phase | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v) | ijpda.org |
| Mode | Normal Phase | ijpda.org |
| Resolution Factor (R) | > 2.0 for enantiomer separation | ijpda.org |
While HPLC is suitable for non-volatile compounds like this compound, Gas Chromatography (GC) is the preferred method for analyzing volatile components, such as residual solvents from the manufacturing process or volatile degradation products. Headspace GC (HSGC) is particularly useful as it allows for the analysis of volatiles without injecting the non-volatile drug substance directly into the system, preventing column contamination. nih.gov
During the analysis of rosuvastatin, volatile impurities such as acetaldehyde have been detected. nih.gov An HSGC method can be developed to determine such degradants and residual solvents simultaneously. The method involves dissolving the sample in a suitable solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial, incubating it at a specific temperature to allow volatiles to partition into the headspace, and then injecting a portion of the headspace gas into the GC system. A simple precipitation step can be used as a pretreatment to mitigate matrix interference from the drug substance. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical tool. This technique is especially valuable for quantifying trace-level impurities or for analyzing compounds in complex matrices.
For this compound, an LC-MS/MS method would involve chromatographic separation followed by detection using a mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which offers excellent specificity and sensitivity. jocpr.comnih.gov In positive electrospray ionization (ESI+) mode, the precursor ion for this compound (C₂₆H₃₆FN₃O₆S, molecular weight 537.64 g/mol ) would be selected, and specific product ions generated through fragmentation would be monitored. synthinkchemicals.comnih.gov For example, a precursor-to-product ion transition similar to that of rosuvastatin (m/z 482.2 → 258.1) could be adapted, taking into account the mass of the tert-butyl ester group. jocpr.comnih.gov This technique allows for very low limits of quantification, often in the sub-ng/mL range. jocpr.com
High-Performance Liquid Chromatography (HPLC) Method Development
Validation of Analytical Procedures for Robustness and Reliability
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH). sphinxsai.comsaudijournals.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or enantiomers. This is often demonstrated through peak purity analysis using a photodiode array (PDA) detector. nih.govsphinxsai.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required. nih.gov
Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of standard is added to a sample. Recoveries are typically expected to be within 98-102%. ijrpc.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts, or different equipment. sphinxsai.comnih.gov The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. nih.govpharmascholars.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. saudijournals.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. sphinxsai.com
| Validation Parameter | Acceptance Criteria | Source |
| Linearity (r²) | ≥ 0.999 | nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | ijrpc.com |
| Precision (%RSD) | ≤ 2.0% | nih.gov |
| Specificity | No interference at analyte retention time; Peak purity angle < threshold | sphinxsai.com |
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients. nih.gov For this compound, this is typically demonstrated through forced degradation studies and the analysis of impurity-spiked samples.
Forced degradation studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. nih.govscispace.comresearchgate.net A stability-indicating method is one that can resolve the primary analyte peak from the peaks of these degradation products and other related substances, including synthetic intermediates like this compound. nih.govresearchgate.net
In the development of a stability-indicating HPLC method for Rosuvastatin, the specificity was confirmed by the absence of interference from placebo components and the purity of the analyte peak under various stress conditions. nih.gov For instance, under acidic stress, Rosuvastatin showed significant degradation, but the analytical method was able to separate the main drug peak from all degradants, thus proving its specificity. nih.gov The ability to achieve baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets in under 15 minutes further highlights the selectivity of modern ultra-high-performance liquid chromatographic (UHPLC) methods. nih.gov Such methods ensure that an impurity like this compound can be accurately quantified without interference. synthinkchemicals.comnih.gov
Linearity and Range Determination
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For methods analyzing Rosuvastatin and its related compounds, linearity is established by preparing a series of solutions of known concentrations and plotting the instrument response (e.g., peak area) against the concentration. The correlation coefficient (r²) is a key indicator of linearity, with values close to 1.000 indicating a strong linear relationship. nih.govsaudijournals.com
While specific linearity studies focusing solely on this compound are part of the broader validation for Rosuvastatin, the established linearity for the primary compound and its impurities is critical. For example, a UHPLC method for Rosuvastatin was found to be linear over a concentration range of 0.59 µg/mL to 1000 µg/mL, with a correlation coefficient (R²) of 0.9999. nih.gov Another HPLC method demonstrated linearity in the range of 0.5-80 μg/ml with an r² of 0.9993. nih.gov These validated ranges are essential for quantifying impurities that may be present at varying levels.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Source |
|---|---|---|---|
| 1-6 | 0.999 | UV Spectroscopy | saudijournals.com |
| 0.5-80 | 0.9993 | RP-HPLC | nih.gov |
| 0.78-100 | 0.9997 | HPLC | who.int |
| 0.59-1000 | 0.9999 | UHPLC | nih.gov |
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. ijpbs.com Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. who.int It is typically expressed as the relative standard deviation (%RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). saudijournals.comwho.int
Accuracy for methods quantifying Rosuvastatin is commonly assessed by spiking a placebo with known amounts of the drug at different concentration levels (e.g., 80%, 100%, and 120%). saudijournals.comconicet.gov.ar High recovery values, typically between 98% and 102%, indicate that the method is accurate and free from interference from excipients. nih.govsaudijournals.com
Precision studies involve multiple analyses of the same sample. For a validated HPLC method, the %RSD for intra-day and inter-day precision was found to be between 1.06-1.54% and 0.103-1.78%, respectively. who.int Another study showed that for standard solutions, the %RSD of the peak area and retention times were below 0.4%, well within the acceptance criterion of less than 2.0%. nih.gov These results demonstrate the method's reliability for the routine quality control analysis of Rosuvastatin and its impurities.
| Parameter | Results | Acceptance Criteria | Source |
|---|---|---|---|
| Accuracy (% Recovery) | 99.6% - 101.7% | Typically 98.0% - 102.0% | nih.gov |
| 97.44% - 102.52% | saudijournals.com | ||
| Precision (% RSD) | Intra-day: 1.06-1.54% | Typically < 2.0% | who.int |
| Inter-day: 0.103-1.78% |
Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are critical for the analysis of impurities like this compound, as they define the sensitivity of the method and ensure that even trace amounts can be controlled.
LOD and LOQ are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. nih.gov For a validated RP-HPLC method for Rosuvastatin, the LOD and LOQ were found to be 0.1 µg/mL and 0.5 µg/mL, respectively. nih.gov Another HPLC method reported an LOD of 0.78 µg/mL and an LOQ of 1.56 µg/mL. who.int A highly sensitive UHPLC method established an LOQ of 0.59 µg/mL and an LOD of 0.18 µg/mL for Rosuvastatin, with similar values for its impurities. nih.gov
| Parameter | Value (µg/mL) | Analytical Method | Source |
|---|---|---|---|
| LOD | 0.1 | RP-HPLC | nih.gov |
| LOQ | 0.5 | ||
| LOD | 0.78 | HPLC | who.int |
| LOQ | 1.56 | ||
| LOD | 0.603 | UV Spectroscopy | saudijournals.com |
| LOQ | 0.830 | ||
| LOD | 0.18 | UHPLC | nih.gov |
| LOQ | 0.59 |
Impurity Profiling and Degradation Pathway Analysis of Tert Butyl Rosuvastatin
Identification and Characterization of Process-Related Impurities
The manufacturing process of tert-butyl rosuvastatin (B1679574) can introduce various impurities, including unreacted starting materials, by-products, and intermediates from competing side reactions. synthinkchemicals.com The control and characterization of these process-related impurities are essential for regulatory compliance and to ensure the efficacy of the final drug product. derpharmachemica.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the detection, isolation, and structural confirmation of these substances. derpharmachemica.comsynthinkchemicals.com
Several potential process-related impurities associated with the synthesis involving tert-butyl rosuvastatin have been identified. These are often analogs or derivatives formed during various stages of the chemical synthesis.
Table 1: Identified Process-Related Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Rosuvastatin EP Impurity F (Rosuvastatin Acetonide tert-Butyl Ester) | C29H40FN3O6S | 577.71 | 289042-12-2 |
| Rosuvastatin EP Impurity L Tert-butyl Ester | C26H36FN3O6S | 537.64 | Not Available |
| Rosuvastatin (3R,5R)-Isomer t-Butyl Ester | C26H36FN3O6S | 537.6 | 2162136-65-2 |
| Rosuvastatin EP Impurity A t-Butyl Ester | C29H42FN3O7S | 595.7 | 1714147-49-5 |
Data sourced from SynThink synthinkchemicals.com, SynZeal synzeal.comsynzeal.com, and Veeprho veeprho.com.
Comprehensive Analysis of Degradation Products
This compound, like the parent compound rosuvastatin, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidants, and light. nih.govrsc.org Understanding the degradation profile is crucial for establishing stable storage conditions and shelf-life for the intermediate.
Forced degradation studies are performed under conditions prescribed by the International Council on Harmonisation (ICH) to identify potential degradation products. rsc.org The structural elucidation of these products is a complex process requiring a combination of sophisticated analytical techniques. nih.gov
Studies on rosuvastatin have shown that it is particularly labile under acidic and photolytic conditions. nih.govrsc.org Under acidic stress, hydrolysis of the ester and subsequent reactions can occur. Photolytic degradation can lead to the formation of cyclic derivatives through a radical-mediated mechanism. nih.gov While these studies are primarily on rosuvastatin calcium, the degradation pathways of the core structure are applicable to its tert-butyl ester form.
Modern analytical tools are indispensable for this work:
LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight): Used for the separation and accurate mass determination of degradation products. nih.gov
LC-MSn (Tandem Mass Spectrometry): Provides fragmentation patterns that help in deducing the chemical structure of the impurities. nih.govrsc.org
NMR (Nuclear Magnetic Resonance) Spectroscopy: Offers detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. nih.gov
The synthesis of this compound involves the creation of chiral centers, which can lead to the formation of stereoisomers, specifically diastereomers. google.com The presence of these stereoisomeric impurities can affect the biological activity of the final drug. google.com Therefore, controlling the stereochemistry during synthesis is of paramount importance.
The desired stereoisomer is the (3R,5S) form. nih.gov However, other isomers can be formed as process-related impurities.
Table 2: Key Stereoisomeric Impurities
| Impurity Name | Description |
|---|---|
| (3R, 5R)-isomer | A diastereomer of rosuvastatin. derpharmachemica.com |
| (3S, 5R)-isomer | Another diastereomer of rosuvastatin. derpharmachemica.com |
Methods have been developed to reduce the level of diastereomeric impurities during the synthesis of this compound ester to less than 0.3%. google.com
Chemical Stability Studies and Degradation Kinetics
Kinetic studies help in understanding the rate at which this compound degrades under various conditions, which is vital for predicting its stability and determining appropriate handling and storage procedures. researchgate.net
Hydrolysis is a primary degradation pathway for ester compounds. In the case of this compound, the ester linkage is susceptible to cleavage under both acidic and basic conditions, although rosuvastatin has shown greater lability in acidic environments. nih.govrsc.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the tert-butyl ester group is readily hydrolyzed to yield rosuvastatin (the free acid) and tert-butanol. The resulting rosuvastatin can then undergo further degradation. A significant acid-catalyzed degradation pathway for rosuvastatin involves intramolecular cyclization to form rosuvastatin lactone, which is a major degradation product. researchgate.netresearchgate.net Studies have shown that rosuvastatin is sensitive to acidic hydrolysis, leading to the formation of multiple degradation products. rsc.orgsemanticscholar.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the tert-butyl ester undergoes saponification to form the carboxylate salt of rosuvastatin. Rosuvastatin has been found to be relatively stable under basic and neutral hydrolytic conditions compared to acidic conditions. nih.gov
The degradation kinetics often follow first-order models, where the rate of degradation is proportional to the concentration of the reactant. researchgate.net
Oxidative stress can also lead to the degradation of this compound. The molecule contains sites that are susceptible to oxidation, such as the nitrogen atom in the pyrimidine (B1678525) ring. rsc.org
Forced degradation studies using oxidizing agents like hydrogen peroxide (H2O2) have shown that rosuvastatin is susceptible to oxidation, though to a lesser extent than acid hydrolysis. rsc.orgsemanticscholar.org A primary product formed during oxidative degradation is rosuvastatin-N-oxide, where an oxygen atom is added to one of the nitrogen atoms of the pyrimidine ring. rsc.org Other oxidative degradation products may also form, and their separation and identification are crucial for a complete stability profile. semanticscholar.org
Photolytic Degradation Mechanisms
Exposure to light, particularly UV radiation, is a significant factor in the degradation of rosuvastatin and its derivatives. Studies have shown that rosuvastatin is highly sensitive to photolysis, undergoing degradation through a radical-mediated mechanism. nih.gov This process leads to the formation of cyclic derivatives. nih.gov
The primary photolytic degradation pathway involves an intramolecular photocyclization reaction. This results in the formation of two specific diastereomeric dihydrophenanthrene derivatives. researchgate.net Research indicates that under certain conditions, such as at room temperature, the degradation of rosuvastatin to these products can be complete within three hours. nih.gov Given that this reaction involves the core molecular structure, this compound is expected to undergo a similar transformation upon exposure to light.
Table 1: Major Photolytic Degradation Products of the Rosuvastatin Moiety
| Degradation Product | Description | Mechanism | Reference |
|---|---|---|---|
| Diastereomeric Dihydrophenanthrene Derivatives | Two epimeric cyclic compounds formed from the main rosuvastatin structure. | Radical-mediated intramolecular photocyclization. | nih.govresearchgate.net |
Thermal Degradation Profiles and Kinetic Modeling
The thermal stability of rosuvastatin has been investigated under various conditions. While some findings indicate that it is relatively stable under thermal stress, other studies report slight degradation when exposed to heat. semanticscholar.orgrsc.org The primary thermal degradation products identified for rosuvastatin include its corresponding lactone, a 5-oxo isomer, and an anti-isomer. researchgate.net
Kinetic modeling is essential for predicting the rate of degradation and the shelf-life of a drug substance. The conversion of rosuvastatin to its lactone form, a major thermal degradation pathway, has been found to follow first-order kinetics. researchgate.net The rate of this intramolecular esterification is directly dependent on the temperature. researchgate.net Kinetic analyses often employ the Arrhenius equation to describe the temperature dependence of the reaction rate. For more complex degradation processes, model-free iso-conversional methods such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models can be used to determine the activation energy without assuming a specific reaction model. mdpi.commdpi.com For this compound, thermal stress would not only accelerate the degradation of the core structure but also potentially facilitate the elimination of the tert-butyl group.
Table 2: Summary of Thermal Degradation Behavior of Rosuvastatin
| Stress Condition | Observation | Identified Products | Kinetic Profile | Reference |
|---|
Impact of Environmental Factors (e.g., pH, Solvent Medium) on Stability
Environmental factors, particularly pH and the nature of the solvent, play a critical role in the stability of this compound.
pH
The stability of the rosuvastatin molecule is highly pH-dependent. It is known to be sensitive to acidic conditions, which can catalyze hydrolysis and other degradation reactions. rsc.orgajpojournals.org Studies on rosuvastatin show significant degradation at a low pH of 1.2, with a concentration reduction of approximately 6% observed over a 24-hour period. researchgate.net Conversely, the compound demonstrates greater stability at pH values above 4.0, particularly in the range of pH 6 to 9. researchgate.netjddtonline.info
For this compound, the ester linkage is an additional site of vulnerability. Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis. ajpojournals.org Therefore, at pH extremes, this compound is expected to degrade not only via pathways affecting the core molecule but also through hydrolysis of the ester to yield rosuvastatin and tert-butanol.
Table 3: pH-Dependent Stability of Rosuvastatin
| pH Value | Time | Stability Observation | Reference |
|---|---|---|---|
| 1.2 | 2 and 4 hours | Stability remains unaffected. | researchgate.net |
| 1.2 | 24 hours | Approximately 6% degradation observed. | researchgate.net |
| > 4.0 | Not specified | Relatively soluble and stable. | jddtonline.info |
Solvent Medium
The solvent medium has a profound effect on degradation pathways, particularly on the equilibrium between rosuvastatin and its lactone form. researchgate.net
Aprotic Solvents: In aprotic solvents (e.g., acetonitrile/water mixtures), the conversion of rosuvastatin to its lactone form is the predominant reaction. researchgate.net
Acidic Aqueous Solvents: In acidic aqueous mobile phases, the reverse reaction is favored, where the rosuvastatin-lactone is hydrolyzed back to the open-chain rosuvastatin. researchgate.net
Organic Protic Solvents: In organic protic solvents, such as methanol, both rosuvastatin and its lactone form have been observed to be stable. researchgate.net
For this compound, the solvent's polarity and protic/aprotic nature would similarly influence the stability of the core structure while also impacting the rate of solvolysis of the tert-butyl ester group.
Regulatory and Quality Aspects of Tert Butyl Rosuvastatin As a Reference Standard
Utility in Analytical Method Development and Validation (AMV)
The development and validation of analytical methods are fundamental requirements for pharmaceutical production, and tert-butyl rosuvastatin (B1679574) is an indispensable tool in this process. nbinno.com As a well-characterized chemical entity, it serves as a benchmark for creating and validating methods that can accurately and reliably measure rosuvastatin and its impurities in bulk drug substances and finished pharmaceutical products. saudijournals.comresearchgate.net
The high purity of the tert-butyl rosuvastatin reference standard, often exceeding 98%, is crucial for the development of sensitive and specific analytical methods. nbinno.comsigmaaldrich.com It is instrumental in establishing method parameters for various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC (RP-HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC). unesp.brnih.govnih.gov During method development, this compound is used to:
Confirm Specificity: Ensure the analytical method can distinguish between the main compound (rosuvastatin) and its related substances, including this compound itself. nih.gov
Determine Linearity and Range: Establish the concentration range over which the analytical method is accurate and precise. saudijournals.comijrpc.com
Assess Accuracy and Precision: Verify that the method produces results that are close to the true value and are reproducible. saudijournals.comijrpc.com
Establish Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified. saudijournals.com
These validated methods are applied throughout the drug's lifecycle, from initial development to commercial batch release, ensuring consistent quality. nbinno.comresearchgate.net
Below is a table summarizing typical parameters for analytical methods where a this compound reference standard would be essential.
| Method Type | Column | Mobile Phase Example | Detection Wavelength |
| UV Spectroscopy | N/A | 0.1N Sodium Hydroxide | 240 nm |
| RP-HPLC | C8 or C18 | Acetonitrile, Methanol, Water, Formic Acid, or Trifluoroacetic Acid mixtures | 242 nm - 280 nm |
| UHPLC | Acquity BEH C18 | Methanol and 0.1% Trifluoroacetic Acid | Not Specified |
Role in Quality Control (QC) Applications during Chemical Production
In the manufacturing of rosuvastatin, stringent quality control is paramount to guarantee the safety and efficacy of the final product. nbinno.com this compound, in its capacity as a reference standard, is a cornerstone of QC applications. synthinkchemicals.comsynzeal.com It is used for the routine analysis of raw materials, in-process samples, and the final API. synthinkchemicals.comsynthinkchemicals.com
The primary role in QC is the precise identification and quantification of this compound as a potential process impurity in batches of rosuvastatin. nbinno.comsynzeal.com By comparing the chromatographic peak of a production sample against the peak of the certified reference standard, QC analysts can accurately determine the concentration of this specific impurity. This ensures that its levels remain below the acceptance limits defined by regulatory authorities and pharmacopoeial monographs. uspnf.com The availability of a high-purity reference standard allows for:
Reliable Batch Release Testing: Confirming that each batch of rosuvastatin API meets the required purity specifications before it is formulated into medication.
Process Monitoring: Tracking the level of this compound during different stages of the synthesis process to ensure the chemical reactions are proceeding as expected and to identify any potential process deviations.
Stability Studies: Assessing the impurity profile of the drug substance over time and under various storage conditions. synzeal.com
This rigorous testing, enabled by the use of this compound as a reference standard, ensures that every batch of the final drug product is consistent and of high quality. nbinno.com
Compliance and Traceability Against Pharmacopoeial Standards (e.g., USP, EP)
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish the official standards for pharmaceutical substances. sigmaaldrich.comlabmix24.com These standards include detailed monographs that specify the tests, procedures, and acceptance criteria for APIs and their related impurities. While this compound may not be listed as a primary compendial standard itself, it is classified as a critical related compound or impurity of rosuvastatin. chemicalbook.comsynzeal.com
Regulatory bodies require that the reference standards used for quality control are traceable to pharmacopoeial standards. synzeal.com Certified reference materials of this compound are therefore prepared, characterized, and sold for this purpose. lgcstandards.com The United States Pharmacopeia (USP) provides a comprehensive list of reference standards for Rosuvastatin Calcium and its related compounds, which are used in the quality tests and assays specified in the official monograph. sigmaaldrich.comlabmix24.comusp.org
The table below lists some of the official reference standards for rosuvastatin as specified by the USP, providing context for the regulatory framework in which non-pharmacopoeial standards like this compound are used for comprehensive impurity control.
| Pharmacopoeia | Reference Standard Name | Catalogue No. |
| USP | Rosuvastatin Calcium | 1606015 |
| USP | Rosuvastatin Enantiomer | 1606059 |
| USP | Rosuvastatin Related Compound A | 1606026 |
| USP | Rosuvastatin Related Compound B | 1606037 |
| USP | Rosuvastatin Related Compound C | 1606048 |
This data is sourced from USP reference standard catalogues. sigmaaldrich.comlabmix24.comusp.org
Use of a well-characterized this compound reference standard allows pharmaceutical manufacturers to meet the stringent requirements of the USP and EP monographs for controlling impurities in rosuvastatin. nih.gov
Significance in Ensuring Purity and Consistency of Related Substances
The control of impurities is one of the most critical aspects of pharmaceutical manufacturing, as impurities can impact the safety and efficacy of a drug. nih.govgoogle.com this compound is significant not only as a specific impurity to be controlled but also as a reference marker in the broader analysis of all related substances in the rosuvastatin API. synzeal.com
Its presence in analytical methods helps to ensure the proper separation and resolution of a range of potential impurities, including other synthesis by-products, intermediates, and degradation products. nih.govuspnf.com The reference standard is essential for:
Impurity Profiling: Establishing a comprehensive profile of all impurities present in the drug substance. synzeal.com
Method Specificity: Ensuring that the analytical method can separate this compound from other closely related compounds, such as rosuvastatin lactone, rosuvastatin ketone, and other esters. nih.govuspnf.com
Consistency Between Batches: Verifying that the impurity profile is consistent from one production batch to the next, which is a key indicator of a stable and well-controlled manufacturing process.
By serving as a reliable benchmark, the this compound reference standard enables the robust control required to produce high-purity rosuvastatin API consistently, thereby ensuring the quality and safety of the final medicinal product. nbinno.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of rosuvastatin (B1679574) and its intermediates has traditionally relied on methods like the Wittig reaction. researchgate.net However, these conventional routes often involve hazardous reagents, pyrophoric materials, and challenging purification processes due to the formation of by-products such as the 'Z' isomer. researchgate.net Consequently, a significant focus of future research is the development of novel and sustainable synthetic pathways that are not only more environmentally friendly but also more efficient and cost-effective for industrial-scale production. wisdomlib.org
One of the most promising advancements is the adoption of the Julia-modified olefination reaction. wisdomlib.org This technique offers a greener alternative by using stable sulfone compounds, which are less toxic and easier to handle. wisdomlib.org A key advantage of this method is its high stereoselectivity, which significantly reduces the formation of the cis-isomer by-product that complicates purification in traditional Wittig reactions. google.com This leads to higher purity of the final product and a reduction in waste generated from post-treatment refining. google.com Research has demonstrated that this approach can achieve yields exceeding 70% under milder and safer reaction conditions, avoiding the need for extreme temperatures and hazardous substances. researchgate.netwisdomlib.org
Further embracing the principles of green chemistry, future synthetic strategies are also exploring:
Biocatalyzed Synthesis: The use of enzymes as catalysts in the synthesis of statins is a growing area of interest. Biocatalysis can lead to highly selective reactions under mild conditions, reducing energy consumption and the use of toxic reagents. mdpi.com
Eco-Friendly Solvents: A shift towards the use of environmentally benign solvents, such as water, is being investigated to minimize the environmental impact of the synthesis process. Water is an essential solvent in many chemical reactions and its use in purification and reaction mixtures is a cornerstone of eco-friendly chemical methods. wisdomlib.org
Atom Economy: New routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. google.com
These sustainable approaches not only address environmental concerns but also offer economic benefits through improved yields, reduced purification costs, and enhanced operational safety. researchgate.netwisdomlib.org
Application of Advanced Analytical Technologies for Trace Analysis
The purity of tert-Butyl rosuvastatin is critical for the quality and efficacy of the final active pharmaceutical ingredient. Therefore, the development and application of advanced analytical technologies for the detection and quantification of trace-level impurities is a crucial area of ongoing research. While High-Performance Liquid Chromatography (HPLC) is a standard technique, more sophisticated methods are being employed for greater sensitivity and specificity. nbinno.comnih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a significant improvement over conventional HPLC. By using columns with sub-2 µm stationary phase particles, UHPLC offers better resolution, higher sensitivity, and faster analysis times. nih.gov This allows for the efficient separation and quantification of rosuvastatin and its related impurities. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool for impurity profiling. nih.gov Its high sensitivity and selectivity make it ideal for identifying and quantifying trace impurities, even in complex matrices. wisdomlib.orgresearchgate.net LC-MS/MS can be used to identify unknown degradation products by analyzing their mass-to-charge ratio, providing valuable information for stability studies. wisdomlib.orgtsijournals.com For instance, LC-MS has been used to identify rosuvastatin methyl ester as a major acid degradant. wisdomlib.org
Future research in this area will likely focus on the development of even more sensitive and rapid analytical methods. The goal is to establish comprehensive impurity profiles for this compound, which is essential for ensuring the safety and quality of the final drug product and for meeting stringent regulatory requirements. nih.gov
| Analytical Technology | Application in this compound Analysis | Key Advantages |
|---|---|---|
| UHPLC | Separation and quantification of impurities. | Improved efficiency, resolution, sensitivity, and faster analysis time. nih.gov |
| LC-MS/MS | Identification and quantification of trace impurities and degradation products. wisdomlib.orgtsijournals.com | High sensitivity and specificity, structural elucidation of unknown impurities. nih.govresearchgate.net |
Computational Chemistry and In Silico Modeling for Reaction Prediction and Stability Profiling
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug development. These techniques offer the potential to predict chemical reactions and assess the stability of molecules like this compound, thereby reducing the need for extensive and time-consuming laboratory experiments.
Reaction Prediction: By simulating reaction pathways and transition states, computational models can help in optimizing reaction conditions to improve yield and minimize by-product formation. For the synthesis of this compound, this could mean predicting the most effective catalysts, solvents, and temperature ranges for novel synthetic routes.
Stability Profiling: In silico methods can be used to predict the degradation pathways and stability of this compound under various stress conditions. mdpi.com Techniques such as molecular docking and molecular dynamics simulations can provide insights into the interactions of the molecule with its environment, helping to identify potential liabilities for degradation. nih.gov For example, in silico studies have been used to investigate the interaction of statins with various proteins, which can inform their metabolic stability. nih.gov Furthermore, computational tools are being employed for the toxicological assessment of statins, including their genotoxic and mutagenic potential. researchgate.net
The integration of these computational approaches can accelerate the development process by providing a deeper understanding of the chemical properties of this compound and its synthetic intermediates, leading to more robust and reliable manufacturing processes.
Integration of Automation and High-Throughput Techniques in Synthesis and Analysis
To accelerate the discovery and optimization of synthetic routes and analytical methods, the integration of automation and high-throughput techniques is a key future direction.
High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of experiments, making it possible to screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) in a short amount of time. nih.gov This is particularly valuable for optimizing the synthesis of this compound, where finding the ideal conditions can be a "needle in a haystack" problem. nih.gov HTE is conducted on a microscale, which reduces the consumption of reagents and solvents, making the process more sustainable. nih.gov
Automated Synthesis: Automated laboratory platforms can perform multi-step syntheses with minimal human intervention. This not only increases efficiency but also improves reproducibility. For the production of this compound, automated synthesis could be used to rapidly produce a library of related compounds for further research or to optimize the existing synthetic process.
High-Throughput Analysis: To analyze the large number of samples generated by HTE, rapid analytical techniques are essential. Fast HPLC or UPLC methods, coupled with mass spectrometry, can provide quick and reliable analysis of reaction outcomes. nih.gov
The combination of automation and high-throughput techniques creates a powerful platform for the rapid development and optimization of both the synthesis and analysis of this compound. This approach is expected to play a crucial role in the future of pharmaceutical manufacturing, enabling faster innovation and more efficient production processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
